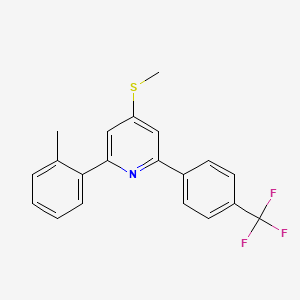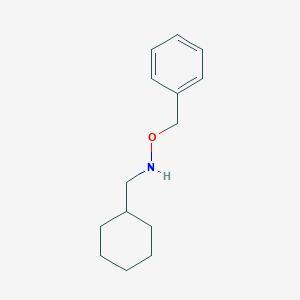![molecular formula C9H19Cl3OSi B14311320 Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane CAS No. 114145-13-0](/img/structure/B14311320.png)
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane is a chemical compound known for its unique structure and properties It is a silane derivative, which means it contains a silicon atom bonded to organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane typically involves the reaction of 1,1,1-trichloro-3,3-dimethylbutan-2-ol with trimethylchlorosilane. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution of the hydroxyl group with the trimethylsilyl group. The reaction conditions usually involve moderate temperatures and anhydrous solvents to prevent hydrolysis of the silane compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, the silane compound can hydrolyze to form silanols and other by-products.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction pathway. For example, hydrolysis yields silanols, while substitution reactions can produce a variety of organosilicon compounds .
Scientific Research Applications
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound can form stable bonds with carbon, oxygen, and other elements, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane
- 1,1,1-Trichloro-2,2,2-trifluoroethane
- 1,1,1-Trichloroethane
Uniqueness
Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane is unique due to its specific structure, which imparts distinct reactivity and properties compared to other silane derivatives. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications .
Properties
CAS No. |
114145-13-0 |
|---|---|
Molecular Formula |
C9H19Cl3OSi |
Molecular Weight |
277.7 g/mol |
IUPAC Name |
trimethyl-(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxysilane |
InChI |
InChI=1S/C9H19Cl3OSi/c1-8(2,3)7(9(10,11)12)13-14(4,5)6/h7H,1-6H3 |
InChI Key |
FVDSGGOFDDVNTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(Cl)(Cl)Cl)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


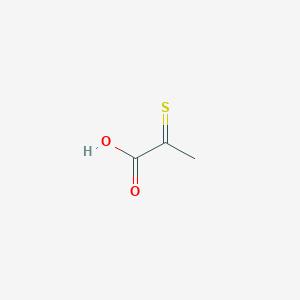
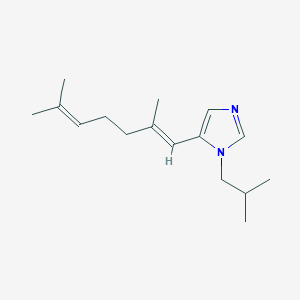
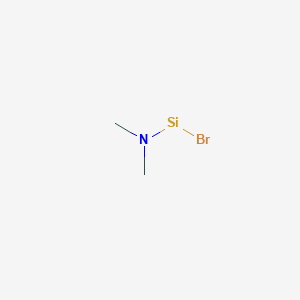
![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
![3-Methyl-2-[(trimethylsilyl)oxy]butanal](/img/structure/B14311290.png)
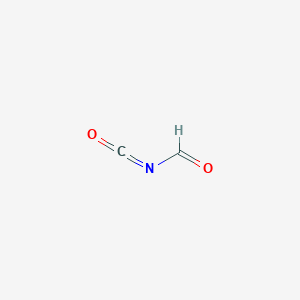
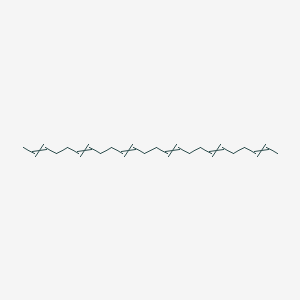
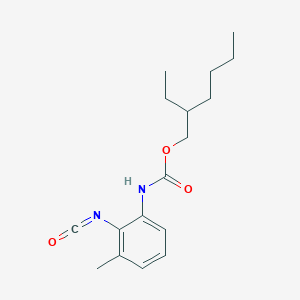
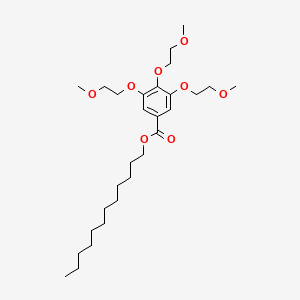
![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)
